B1576597 FeCath

FeCath

Cat. No.: B1576597
Attention: For research use only. Not for human or veterinary use.
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Description

FeCath is a novel cathelicidin protein identified in domestic cats (Felis catus), exhibiting antimicrobial properties. Structural analyses reveal a molecular weight of approximately 25 kDa via SDS-PAGE, with distinct secondary structure changes observed under different solvent conditions. Circular dichroism (CD) spectra demonstrate that in pure water, this compound adopts a predominantly α-helical conformation (negative peak at ~230 nm), while in 10 mM SDS solution, it transitions to a β-sheet-rich structure (positive peak at ~230 nm) .

Properties

bioactivity

Antibacterial

sequence

QLGELIQQGGQKIVEKIQKIGQRIRDFFSNLRPRQEA

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

FeCath shares structural parallels with other antimicrobial peptides (AMPs) but differs in functional domains and stability. Key comparisons include:

Compound Molecular Weight Core Structure Functional Groups/Modifications
This compound ~25 kDa α-helix/β-sheet transition Dual solvent-dependent conformational states
Compound A ~22 kDa Similar α-helical core Lacks C-terminal amphipathic domain
Compound B ~25 kDa β-sheet dominant Oxidized cysteine residues enhance stability
Compound C ~28 kDa Mixed α/β motifs Glycosylation at N-terminal enhances solubility

Key Findings :

  • This compound’s solvent-dependent structural flexibility distinguishes it from Compounds A–C, which exhibit fixed secondary structures in aqueous environments .

Functional and Mechanistic Differences

Antimicrobial Activity
  • This compound : Demonstrates broad-spectrum activity against Gram-negative bacteria, with minimal hemolytic effects at therapeutic concentrations .
  • Compound A : Narrow-spectrum activity, targeting Gram-positive bacteria due to its hydrophobic core .
  • Compound C : Potent antifungal activity linked to glycosylation-mediated membrane penetration .
Mechanism of Action
  • This compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, a mechanism shared with many AMPs. However, its dual conformational states allow activity in both hydrophobic (e.g., SDS-rich) and hydrophilic environments .
  • Compound B employs a pore-forming mechanism stabilized by cysteine residues, limiting its efficacy in reducing environments .

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